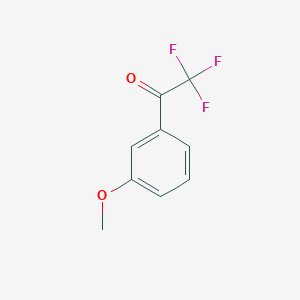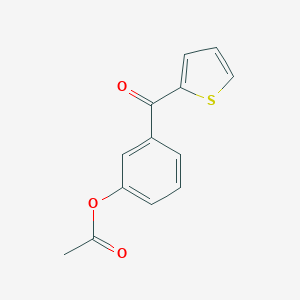
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDPAC, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and to increase dopamine release in the brain. MAOIs work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which can have a positive effect on mood and cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is that it has been shown to have a relatively low toxicity profile, which makes it a potentially useful therapeutic agent. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine release in the brain. Another potential area of research is its use in the treatment of depression, as it has been shown to have a positive effect on mood and cognitive function. Additionally, further studies are needed to fully understand the safety and efficacy of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in humans.
Métodos De Síntesis
The synthesis of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with di-n-propylamine to form 4-(di-n-propylamino)benzaldehyde. This intermediate is then reacted with cyclopropanecarboxylic acid to form 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease and depression. It has been shown to have neuroprotective effects and to enhance dopamine release in the brain.
Propiedades
Número CAS |
110826-39-6 |
|---|---|
Nombre del producto |
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)15-11-14(15)12-5-7-13(17)8-6-12/h5-8,14-15,17H,3-4,9-11H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
KYYDOJVIXFOGOC-LSDHHAIUSA-N |
SMILES isomérico |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=C(C=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
SMILES canónico |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
Otros números CAS |
110826-39-6 |
Sinónimos |
2-(4-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 4-OH-DPCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



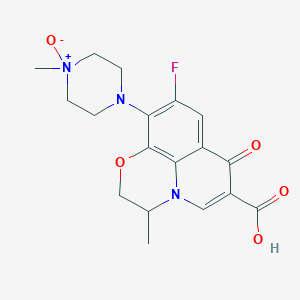
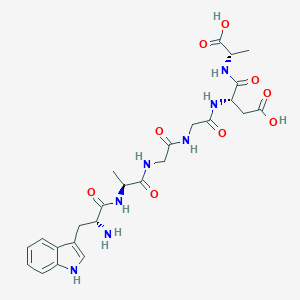
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

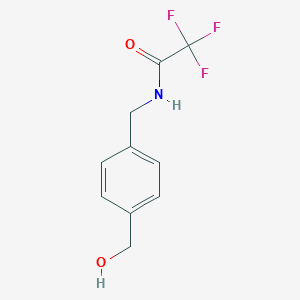
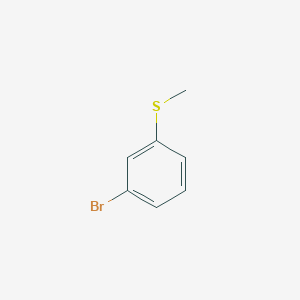



![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)
